Clorhidrato de N-(3-(fenilamino)alilideno)anilina

Descripción general

Descripción

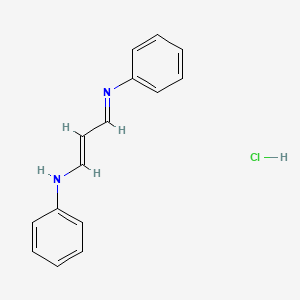

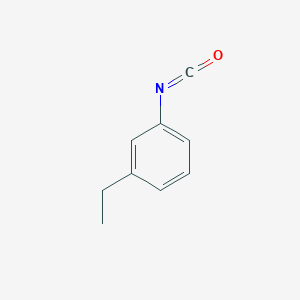

N-(3-(Phenylamino)allylidene)aniline hydrochloride is a useful research compound. Its molecular formula is C15H15ClN2 and its molecular weight is 258.74 g/mol. The purity is usually 95%.

The exact mass of the compound N-(3-(Phenylamino)allylidene)aniline hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(3-(Phenylamino)allylidene)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(Phenylamino)allylidene)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Química

“Clorhidrato de N-(3-(fenilamino)alilideno)anilina” se utiliza en la síntesis química . Es un compuesto con un peso molecular de 258.75 y se utiliza en diversas reacciones químicas debido a su estructura única.

Ciencia de Materiales

Este compuesto también se utiliza en la ciencia de los materiales . Sus propiedades únicas lo hacen adecuado para su uso en el desarrollo de nuevos materiales.

Cromatografía

En el campo de la cromatografía, se utiliza “this compound” . La cromatografía es una técnica para separar los componentes de una mezcla, y este compuesto puede desempeñar un papel crucial en este proceso.

Química Analítica

“this compound” se utiliza en la química analítica . Puede utilizarse en técnicas como RMN, HPLC, LC-MS y UPLC, que son esenciales para el análisis e identificación de sustancias químicas .

Emisión Inducida por Agregación (AIE)

Este compuesto muestra una emisión en estado sólido extremadamente fuerte con un rendimiento cuántico absoluto de hasta 69.5%, un gran desplazamiento de Stokes y características típicas de AIE . Esto lo hace valioso en la investigación relacionada con materiales y dispositivos emisores de luz.

Mecanismo Molecular de Bioseparación e Interfaz Biológica

“this compound” se utiliza en el estudio de los mecanismos moleculares de bioseparación e interfaz biológica . Esto implica la separación de moléculas biológicas y el estudio de sus interacciones en las interfaces.

Proteómica de Modificación Postranslacional

Este compuesto se utiliza en el estudio de la proteómica de modificación postranslacional . Este campo de estudio implica comprender cómo se modifican las proteínas después de la traducción, lo que puede afectar su función y actividad.

Reconocimiento de Biomoléculas

“this compound” se utiliza en el estudio del reconocimiento de biomoléculas . Esto implica comprender cómo las biomoléculas se reconocen e interactúan entre sí, lo cual es crucial en muchos procesos biológicos.

Mecanismo De Acción

Target of Action

It is known to exhibit strong solid-state emission, suggesting it may interact with certain photoreceptive proteins or molecules .

Mode of Action

N-(3-(Phenylamino)allylidene)aniline hydrochloride exhibits a unique photophysical process known as Aggregation-Induced Emission (AIE) . This process involves the compound interacting with its targets, leading to a revolutionary change in luminescence .

Biochemical Pathways

Its aie property suggests it may influence pathways related to light perception and signal transduction .

Result of Action

The molecular and cellular effects of N-(3-(Phenylamino)allylidene)aniline hydrochloride’s action primarily involve changes in luminescence . It exhibits strong solid-state emission with an absolute quantum yield up to 69.5%, and a large Stokes shift .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3-(Phenylamino)allylidene)aniline hydrochloride . For instance, its AIE property suggests that the compound’s luminescence may be affected by the aggregation state of the environment .

Propiedades

IUPAC Name |

N-[(E)-3-phenyliminoprop-1-enyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2.ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-13,16H;1H/b12-7+,17-13?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKBURVPAHHUIK-AVUWLFEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC=CC=NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C=C/C=NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30892076 | |

| Record name | N-[(1E,3E)-3-(Phenylimino)prop-1-en-1-yl]aniline hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50328-50-2, 28140-60-5, 58467-94-0 | |

| Record name | Benzenamine, N-(3-(phenylamino)-2-propen-1-ylidene)-, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050328502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-[(1E,3E)-3-(Phenylimino)prop-1-en-1-yl]aniline hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(phenylamino)allylidene]aniline monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[3-(phenylamino)allylidene]aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes this newly discovered AIE skeleton significant compared to traditional AIE structures?

A1: This novel "dumbbell" skeleton, where two phenyl groups are linked by (E)-3-iminoprop-1-en-1-amine, overcomes limitations of traditional AIE structures. Specifically, it exhibits:

- High Solid-State Emission: With an absolute quantum yield of up to 69.5%, it addresses the low luminous efficiency often seen in traditional AIE skeletons [].

- Easy Modification: Unlike some traditional skeletons, this one is easily modifiable due to its one-step synthesis and high yield, enabling the creation of diverse structures from simple to complex or symmetrical to asymmetrical [].

Q2: How does the self-assembly of this AIE skeleton contribute to its strong emission properties?

A2: These molecules self-assemble into well-defined nanostructures like layers, rods, petals, hollow pipes, and helices. These highly ordered arrangements, confirmed by crystallographic data, contribute significantly to the strong AIE emission []. The research also unveiled a novel halogen bond-driven self-assembly mechanism that restricts intramolecular motion, further enhancing the emission [].

Q3: What potential applications does this discovery hold for the future?

A3: The discovery of this AIE skeleton, with its tunable emission properties and ease of modification, opens doors to exciting applications:

- Light-Emitting Films: The researchers successfully established a full-band emission system ranging from green to red, demonstrating its potential in this area [].

- Advanced Light-Emitting Diodes (LEDs): The unique properties of this skeleton make it a promising candidate for developing advanced LEDs [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid](/img/structure/B1585733.png)